Angiotensin I

Overview

Description

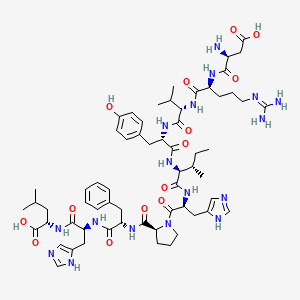

Angiotensin I (Ang I) is a decapeptide (10-amino-acid peptide; sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) generated through the enzymatic cleavage of angiotensinogen by renin in the renin-angiotensin system (RAS) . It serves as a precursor to the biologically active angiotensin II (Ang II), mediated by angiotensin-converting enzyme (ACE) . Ang I itself has minimal direct physiological activity but plays a pivotal role in blood pressure regulation and fluid balance. The RAS cascade involves multiple enzymes and receptors, with Ang I acting as a critical intermediary in both classical (vasoconstrictive) and counter-regulatory (vasoprotective) pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Angiotensin 1 Human involves the enzymatic hydrolysis of angiotensinogen by renin to produce angiotensin I. This process can be replicated in vitro using recombinant DNA technology to produce angiotensinogen, which is then subjected to enzymatic cleavage by renin .

Industrial Production Methods: Industrial production of Angiotensin 1 Human typically involves the use of bioreactors where genetically engineered cells produce angiotensinogen. The angiotensinogen is then purified and subjected to enzymatic conversion to produce Angiotensin 1 Human. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Enzymatic Conversion Pathways

Angiotensin I undergoes hydrolysis via two primary enzymatic pathways:

Angiotensin-Converting Enzyme (ACE)

ACE cleaves Ang I at the C-terminal dipeptide (His-Leu) to produce Angiotensin II (Ang II) , a potent vasoconstrictor:

-

Kinetics :

ACE’s catalytic activity resides primarily in its C-domain , which shows high specificity for Ang I over other substrates like Ang 1–7 .

Angiotensin-Converting Enzyme 2 (ACE2)

ACE2 hydrolyzes Ang I at the Pro-Phe bond to yield Ang 1–9 (DRVYIHPFH) :

-

Kinetics :

ACE2 exhibits 400-fold higher catalytic efficiency for Ang II than Ang I , positioning it as a counter-regulatory enzyme in RAS.

Secondary Hydrolysis Products

Ang 1–9 and Ang II undergo further hydrolysis:

Ang 1–9 to Ang 1–7

ACE or neutral endopeptidases (NEP) cleave Ang 1–9 into Ang 1–7 (DRVYIHP) :

-

Biological Role : Ang 1–7 activates the Mas receptor, promoting vasodilation and antagonizing Ang II effects .

Ang II to Ang 1–5

In the presence of ACE2, Ang II is converted to Ang 1–5 (DRVYI) :

Competitive Enzyme Crosstalk

ACE and ACE2 exhibit reciprocal inhibition:

-

ACE2 suppresses ACE activity : Co-incubation of ACE and ACE2 with Ang I results in complete suppression of Ang II production , favoring Ang 1–7/1–5 pathways .

-

Mechanism : ACE2 binds transiently to the C-domain of ACE, altering substrate specificity without direct competition .

Substrate Binding Pockets

-

ACE : The C-domain active site accommodates Ang I via hydrophobic S1 and S2' pockets, favoring His-Leu cleavage .

-

ACE2 : A wider S1' pocket (due to His345 substitution) enables Pro-Phe hydrolysis .

Chloride Ion Modulation

| Enzyme | Chloride Effect | Mechanism |

|---|---|---|

| ACE | Activation | Stabilizes active site via Arg500/Cl⁻ coordination |

| ACE2 | Inhibition | Disrupts substrate alignment at high [Cl⁻] |

Non-ACE/ACE2 Peptidases

| Enzyme | Cleavage Site | Product | Role |

|---|---|---|---|

| Neprilysin | Arg-Val (N-terminal) | Ang 2–10 | Inactivation |

| Prolyl Oligopeptidase | Pro-Phe | Ang 1–7 | Alternative pathway |

Inhibition Dynamics

-

ACE Inhibitors : Lisinopril binds ACE’s Zn²⁺ center but fails to inhibit ACE2 due to structural differences in the active site .

-

ACE2-Specific Inhibitors : MLN-4760 blocks Ang 1–7 production () .

Nanopore Single-Molecule Analysis

-

Real-time tracking revealed ACE2 dominance over ACE in Ang I processing:

-

ACE alone : 100% conversion to Ang II.

-

ACE + ACE2 : 0% Ang II; sequential conversion to Ang 1–9 → Ang 1–7 → Ang 1–5.

-

Kinetic Modeling

-

ACE2’s catalytic efficiency for Ang II () surpasses that for Ang I by two orders of magnitude.

Data Tables

Table 1 : Major Enzymatic Reactions of this compound

| Substrate | Enzyme | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Ang I | ACE | Ang II + His-Leu | Dipeptidyl cleavage | |

| Ang I | ACE2 | Ang 1–9 + Leu | Monopeptidyl cleavage |

Table 2 : Comparative Kinetic Parameters

| Enzyme | Substrate | K_m\(\mu M) | k_{cat}\(\text{min}^{-1}) | k_{cat}/K_m\(\text{M}^{-1}\text{s}^{-1}) |

|---|---|---|---|---|

| ACE | Ang I | 12.8 | 10.8 | |

| ACE2 | Ang I | 24.3 | 1.8 |

This synthesis integrates structural, kinetic, and functional data to elucidate this compound’s reactivity, underscoring its central role in RAS modulation. Experimental disparities (e.g., chloride effects) highlight the need for context-specific analysis in physiological vs. in vitro systems.

Scientific Research Applications

Angiotensin 1 Human has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying enzymatic reactions and peptide synthesis.

Biology: Investigated for its role in cellular signaling and regulation of blood pressure.

Medicine: Used in the development of antihypertensive drugs and as a biomarker for cardiovascular diseases.

Industry: Employed in the production of diagnostic kits and therapeutic agents.

Mechanism of Action

Angiotensin 1 Human exerts its effects through the renin-angiotensin system. It is converted to angiotensin II by angiotensin-converting enzyme. Angiotensin II then binds to angiotensin receptors on the surface of target cells, leading to vasoconstriction, increased blood pressure, and aldosterone release. This cascade of events helps regulate blood pressure and fluid balance in the body .

Comparison with Similar Compounds

Angiotensin II (Ang II)

- Structure: Octapeptide (8-amino-acid; sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

- Formation : Generated from Ang I via ACE-mediated cleavage .

- Function : Potent vasoconstrictor; promotes aldosterone secretion, sodium retention, and vascular smooth muscle proliferation. Mediates effects via angiotensin II type 1 receptor (AGTR1), contributing to hypertension and atherosclerosis .

- Clinical Relevance : Elevated Ang II levels correlate with cardiovascular disease severity. Genetic polymorphisms in ACE (e.g., D allele) and AGTR1 synergistically increase coronary atherosclerosis risk .

Angiotensin-(1-7) [Ang-(1-7)]

- Structure: Heptapeptide (7-amino-acid; sequence: Asp-Arg-Val-Tyr-Ile-His-Pro).

- Formation : Derived from Ang II via ACE2 or directly from Ang I through endopeptidases .

- Function : Counteracts Ang II via Mas receptor (MasR), inducing vasodilation, anti-inflammatory responses, and cardioprotection. Reduces oxidative stress and myocardial fibrosis .

Angiotensin-(1-9) [Ang-(1-9)]

- Structure: Nonapeptide (9-amino-acid; sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His).

- Formation : Produced from Ang I via ACE2 .

- Function : Attenuates Ang II-induced cardiac hypertrophy and fibrosis via angiotensin II type 2 receptor (AGTR2). Enhances nitric oxide synthesis, promoting vasodilation .

Angiotensin-(1-12) [Ang-(1-12)]

- Structure: Dodecapeptide (12-amino-acid; extended form of Ang I with Leu-Tyr added) .

- Formation : Identified in rodents as an alternate precursor processed by chymase or ACE into Ang I/II .

- Function : May bypass traditional RAS pathways, contributing to tissue-specific Ang II production in heart and kidneys .

Enzymatic Pathways: ACE vs ACE2

Genetic and Clinical Research Findings

Genetic Polymorphisms

- The ACE D allele interacts with AGTR1 +1166C allele to amplify coronary atherosclerosis severity (p = 0.008) .

- ACE2 polymorphisms (e.g., rs2285666) modulate COVID-19 outcomes by regulating ACE2 expression .

Therapeutic Comparisons

- ACE Inhibitors (ACEIs) : Reduce Ang II production, lowering blood pressure. Cilazapril and enalapril show prolonged ACE inhibition vs. captopril .

- ARNI (e.g., Sacubitril/Valsartan) : Superior to ACEIs in heart failure, combining neprilysin inhibition (preserves vasoprotective peptides) and AGTR1 blockade .

Biological Activity

Angiotensin I (Ang I) is a peptide hormone that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), primarily functioning as a precursor to angiotensin II (Ang II), which is biologically active. This article explores the biological activity of Ang I, its physiological significance, and implications in various health conditions, supported by research findings and case studies.

Overview of this compound

This compound is formed from angiotensinogen, a protein produced by the liver, through the action of renin, an enzyme secreted by the kidneys. The primary function of Ang I is to serve as a substrate for angiotensin-converting enzyme (ACE), which converts it into Ang II, the active form that exerts significant physiological effects such as vasoconstriction and stimulation of aldosterone secretion.

Biological Activity and Physiological Role

While Ang I itself is considered biologically inactive, its conversion to Ang II is critical for various physiological processes:

- Vasoconstriction : Ang II causes blood vessels to constrict, increasing blood pressure.

- Aldosterone Secretion : It stimulates the adrenal cortex to release aldosterone, promoting sodium and water reabsorption in the kidneys, which further elevates blood pressure.

- Regulation of Fluid Balance : By influencing renal function and fluid retention, Ang II plays a vital role in maintaining blood volume and pressure.

1. Conversion Rates and Physiological Significance

A study highlighted that the infusion of des-Asp1-Ang I resulted in increased blood pressure and plasma aldosterone levels in human subjects. However, it was noted that this effect was primarily due to the conversion of des-Asp1-Ang I to Ang III rather than direct action of Ang I itself. The conversion rate was found to be less than 43%, indicating limited physiological significance for des-Asp1-Ang I compared to Ang II .

2. Impact on Health Conditions

Research has shown that alterations in the RAAS, particularly involving Ang I and its metabolites, can have profound implications for conditions such as hypertension and heart failure. For example:

- Hypertension : Patients with hypertension often exhibit dysregulation of the RAAS. Studies indicate that ACE inhibitors can mitigate these effects by preventing the conversion of Ang I to Ang II, thereby lowering blood pressure .

- COVID-19 : Recent investigations into COVID-19 have explored how RAAS inhibitors (ACE inhibitors and angiotensin receptor blockers) might affect disease severity. Some findings suggest that these medications could be associated with better outcomes in hypertensive patients infected with COVID-19 .

Data Table: Effects of this compound Infusion

Q & A

Basic Research Questions

Q. What are the primary methodologies for quantifying Angiotensin I in biological samples, and how do researchers validate their accuracy?

this compound quantification typically employs immunoassays (e.g., ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ELISA is cost-effective and suitable for high-throughput screening but may cross-react with structurally similar peptides like Angiotensin II. LC-MS/MS offers higher specificity and sensitivity, particularly for low-abundance samples, but requires deuterated internal standards (e.g., this compound-d7) for calibration . Validation includes assessing linearity (R<sup>2</sup> > 0.99), intra-/inter-day precision (<15% CV), and recovery rates (80–120%) using spiked matrices. Researchers must also verify antibody specificity via competitive binding assays or epitope mapping .

Q. How is this compound synthesized and purified for in vitro studies, and what purity thresholds are required for experimental reliability?

Solid-phase peptide synthesis (SPPS) is the standard method, with Fmoc chemistry ensuring sequence fidelity. Post-synthesis, reverse-phase HPLC (C18 columns, 0.1% TFA/ACN gradient) achieves >95% purity, validated via MALDI-TOF mass spectrometry . For physiological studies, endotoxin levels must be <0.1 EU/μg to avoid confounding immune responses. Batch-to-batch consistency is critical; researchers should demand certificates of analysis (CoA) detailing retention times, mass accuracy (Δ < 0.01 Da), and endotoxin assays .

Q. What are the key pathways and enzymes involved in this compound metabolism, and how do experimental models (e.g., knockout mice) clarify its physiological roles?

this compound is cleaved by angiotensin-converting enzyme (ACE) to produce Angiotensin II, a central RAAS mediator. Alternative pathways involve neprilysin (NEP) or chymase, yielding metabolites like Angiotensin-(1-9) or Angiotensin-(1-7) . ACE1 knockout murine models reveal compensatory upregulation of chymase in vascular tissues, highlighting pathway redundancy. Researchers must account for species-specific enzyme expression (e.g., human vs. rodent chymase activity) when extrapolating results .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in tissue-specific RAAS activation?

Contradictions often arise from methodological variability, such as:

- Sample source : Plasma vs. tissue homogenates (e.g., cardiac vs. renal) yield divergent peptide concentrations due to localized RAAS activity .

- Temporal factors : Acute vs. chronic exposure models (e.g., 24h vs. 4-week angiotensin infusion in rodents) produce opposing transcriptional responses . A meta-analysis framework (PRISMA guidelines) with subgroup stratification by tissue type, assay method, and exposure duration is recommended. Researchers should also use pathway-specific inhibitors (e.g., ACE inhibitor captopril vs. chymase inhibitor chymostatin) to isolate enzymatic contributions .

Q. What experimental designs are optimal for studying this compound’s non-canonical signaling mechanisms (e.g., receptor-independent effects)?

- Biophysical assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify direct binding to putative receptors (e.g., MAS1 or AT2R) with KD values .

- Transcriptomic profiling : Single-cell RNA sequencing identifies cell-type-specific responses to this compound, bypassing receptor overexpression artifacts common in immortalized cell lines .

- Genetic perturbation : CRISPR-Cas9 knockout of candidate receptors in primary endothelial cells validates signaling pathways. Include negative controls (scrambled peptides) to exclude off-target effects .

Q. How should researchers address variability in this compound stability during long-term in vitro or in vivo studies?

Stability challenges include:

- Proteolytic degradation : Add protease inhibitors (e.g., EDTA, PMSF) to buffers and validate peptide integrity via SDS-PAGE or capillary electrophoresis .

- Oxidation : Store lyophilized peptides at -80°C under argon to prevent methionine oxidation. Confirm structural integrity via circular dichroism (CD) spectroscopy .

- In vivo half-life : Use radiolabeled (<sup>125</sup>I) this compound to track pharmacokinetics. For sustained delivery, osmotic minipumps or PEGylated peptide formulations improve bioavailability .

Q. Data Contradiction Analysis & Synthesis

Emerging Directions :

- Epigenetic regulation : Histone acetylation at ACE promoter regions in hypertensive models .

- Cross-species RAAS evolution : Comparative genomics of angiotensin precursors in vertebrates .

Q. Methodological Checklists

- Quantification : Validate assays with spike-and-recovery experiments in target matrices .

- Synthesis : Confirm peptide identity via <sup>1</sup>H-NMR and amino acid analysis .

- Ethics : For human studies, obtain IRB approval and document participant selection criteria (e.g., exclusion of ACE inhibitor users) .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYRWWVDCYOMK-HBZPZAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866222 | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-42-4, 9041-90-1 | |

| Record name | Angiotensin I, ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.